molecular formula C10H11N3 B144522 N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine CAS No. 640735-22-4

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine

Cat. No.: B144522
CAS No.: 640735-22-4
M. Wt: 173.21 g/mol
InChI Key: SSOWVQRPXHPDCM-UHFFFAOYSA-N
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Description

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-B]pyridine core with an allyl group attached to the nitrogen atom. Its unique structure makes it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine typically involves the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through various cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyrrolo[2,3-B]pyridine derivatives.

Scientific Research Applications

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific properties.

    Biological Research: Investigated for its antimicrobial, antifungal, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-B]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the nitrogen atom.

    Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic structure but with a pyrazine ring instead of a pyridine ring.

Uniqueness

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials with specific functionalities .

Properties

IUPAC Name

N-prop-2-enyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-5-11-9-4-7-13-10-8(9)3-6-12-10/h2-4,6-7H,1,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOWVQRPXHPDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624174
Record name N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640735-22-4
Record name N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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